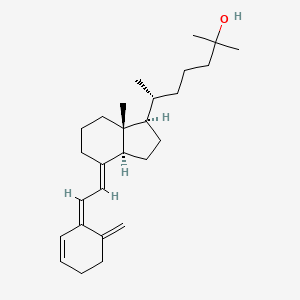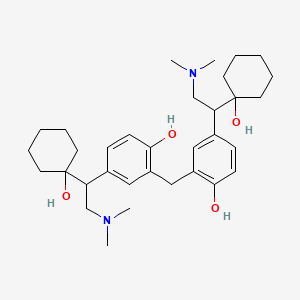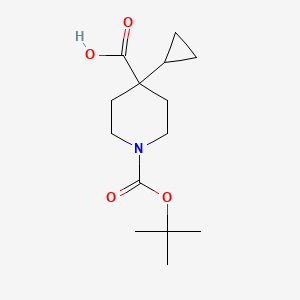
3-Deshidroxi-3-eno-25-ol Vitamina D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dehydroxy-3-ene-25-ol Vitamin D3 is a derivative of Vitamin D3 . It is a labelled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3 . The IUPAC name for this compound is ®-2-(methyl-d3)-6-((1R,3aS,7aR,E)-7a-methyl-4-((Z)-2-(6-methylenecyclohex-2-en-1-ylidene)ethylidene)octahydro-1H-inden-1-yl)heptan-1,1,1-d3-2-ol .
Molecular Structure Analysis
3-Dehydroxy-3-ene-25-ol Vitamin D3 contains a total of 72 bonds, including 30 non-H bonds, 4 multiple bonds, 6 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydroxyl group, and 1 tertiary alcohol .Aplicaciones Científicas De Investigación
Sistema de Liberación Micelar
La vitamina D3, incluida su forma 3-Deshidroxi-3-eno-25-ol, es un compuesto liposoluble que es inmiscible con el agua, lo que presenta desafíos para la absorción . Los científicos han estado trabajando en nuevas formulaciones micelares de vitamina D3 diseñadas para mejorar la absorción . Estas formulaciones muestran características ventajosas y mejoras significativas en la permeabilidad intestinal .
Propiedades Inmunomoduladoras
La vitamina D3 es un nutriente esencial con importantes propiedades inmunomoduladoras . Juega un papel crucial en el sistema inmunológico, y su deficiencia puede influir en la aparición de una variedad de enfermedades .
Efectos Antienvejecimiento
Se ha estudiado la vitamina D3 y los fitoquímicos por sus posibles efectos antienvejecimiento . Pueden trabajar sinérgicamente para suprimir las respuestas inflamatorias, equilibrar la respuesta inmunitaria natural y contribuir al antienvejecimiento al trabajar con genes relacionados con el envejecimiento .
Regulación de las Citocinas Proinflamatorias
La vitamina D3 regula la producción de citocinas proinflamatorias como el factor de necrosis tumoral-α (TNF-α) a través de la unión a los receptores de vitamina D (VDR) en las células inmunitarias . Esta regulación es crucial para mantener una condición saludable .
Uso Potencial en el Tratamiento de COVID-19
Ha habido un creciente interés en la importancia de la vitamina D3 en el mantenimiento de una condición saludable, especialmente en el contexto de la pandemia de COVID-19
Mecanismo De Acción
Target of Action
3-Dehydroxy-3-ene-25-ol Vitamin D3, also known as 1α, 25-dihydroxyvitamin D3, is a potent steroid hormone that regulates calcium and phosphorus metabolism in the body . The primary targets of this compound are genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . It is also known to regulate redox imbalance, inflammation, apoptosis, energy production, and growth factor synthesis .
Mode of Action
The active metabolic form of Vitamin D3, 1,25-dihydroxy Vitamin D3 (1,25 (OH) 2 D3 or calcitriol), interacts with its targets by regulating several genes involved in neuroplasticity, neuroprotection, neurotropism, and neuroinflammation . This interaction results in changes in the cellular environment, influencing various biological processes.
Biochemical Pathways
The biochemical pathways affected by 3-Dehydroxy-3-ene-25-ol Vitamin D3 are primarily related to calcium homeostasis, cell proliferation, differentiation, and immune modulation . It also plays a crucial role in regulating blood pressure and atherosclerosis in the onset of cardiovascular disorders .
Pharmacokinetics
The pharmacokinetics of 3-Dehydroxy-3-ene-25-ol Vitamin D3 involves its absorption, distribution, metabolism, and excretion (ADME). It is a highly hydrophobic compound with poor water solubility, which impacts its bioavailability . The liposomal formulation of Vitamin D3 has been found to be more effective in elevating calcidiol concentration in serum, with an area under the curve (AUC) value four times larger than that for the oily formulation .
Result of Action
The molecular and cellular effects of 3-Dehydroxy-3-ene-25-ol Vitamin D3’s action include the regulation of calcium and phosphorus metabolism, which is crucial for bone formation and maintenance . It also influences immune function by modulating the immune response . Deficiency of Vitamin D3 can lead to a range of health problems, including osteoporosis, increased risk of infections, and potentially chronic diseases .
Action Environment
The action, efficacy, and stability of 3-Dehydroxy-3-ene-25-ol Vitamin D3 are influenced by environmental factors. For instance, Vitamin D3 is synthesized in the skin when exposed to sunlight . Therefore, the amount of sunlight exposure can significantly impact the levels of Vitamin D3 in the body. Additionally, dietary sources also contribute to the levels of Vitamin D3 .
Propiedades
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBQPHBBQMXNSX-JRQXVFDWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747461 |
Source


|
| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
106361-90-4 |
Source


|
| Record name | (5Z,7E)-9,10-Secocholesta-3,5,7,10-tetraen-25-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-phenylacetate](/img/structure/B585232.png)


![3-[[4-(2-Methoxyphenyl)-2-pyridinyl]amino]-benzenemethanesulfonamide](/img/structure/B585243.png)



